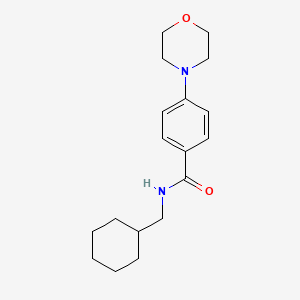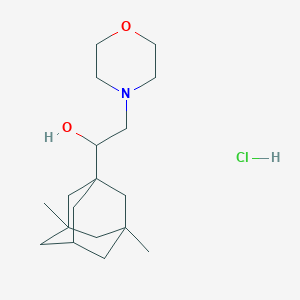![molecular formula C17H15ClN4O B5397752 N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea](/img/structure/B5397752.png)
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea, also known as CPIB, is a synthetic compound that has been widely used in scientific research. CPIB is a selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea is a selective inhibitor of CK2, which is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition by N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea leads to the inhibition of cell proliferation and induction of apoptosis. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has also been shown to inhibit the activity of CK2 in the brain, which may have therapeutic implications for neurodegenerative diseases.
Biochemical and physiological effects:
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also induces apoptosis in cancer cells by inhibiting the activity of CK2. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been shown to cross the blood-brain barrier and inhibit the activity of CK2 in the brain, which may have therapeutic implications for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea is a selective inhibitor of CK2, which makes it a valuable research tool for studying the role of CK2 in various cellular processes. However, N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experiments. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea also has some off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea. One direction is to study the therapeutic potential of N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea for cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea. Finally, the role of CK2 in other cellular processes such as autophagy and DNA damage response could be studied using N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea as a research tool.
Métodos De Síntesis
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea can be synthesized by reacting 3-chloroaniline with 4-(1H-imidazol-1-yl)benzylamine in the presence of triethylamine and then treating the resulting intermediate with isocyanate. The final product can be obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been widely used as a research tool to study the role of CK2 in various cellular processes. CK2 is overexpressed in many types of cancer, and N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has also been used to study the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-imidazol-1-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-14-2-1-3-15(10-14)21-17(23)20-11-13-4-6-16(7-5-13)22-9-8-19-12-22/h1-10,12H,11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLDEQUYZCBMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5397705.png)
![3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone](/img/structure/B5397712.png)
![N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide](/img/structure/B5397717.png)
![5-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5397723.png)
![2-(5-amino-1H-tetrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5397732.png)


![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5397758.png)
![3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol](/img/structure/B5397762.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5397763.png)
